1-[4-(3-Chloropropoxy)phenyl]ethanone
Description
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-[4-(3-chloropropoxy)phenyl]ethanone |
InChI |
InChI=1S/C11H13ClO2/c1-9(13)10-3-5-11(6-4-10)14-8-2-7-12/h3-6H,2,7-8H2,1H3 |
InChI Key |
BQAYBWFOJLQHBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCCl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the terminal carbon of 1-bromo-3-chloropropane. Key parameters include:
-
Base Selection : Potassium carbonate (K₂CO₃) is preferred due to its mild basicity and solubility in polar aprotic solvents like acetone or acetonitrile.
-
Solvent Systems : Acetone facilitates higher yields (78–85%) compared to DMF or acetonitrile, as it stabilizes the transition state without promoting side reactions.
-
Catalytic Additives : Potassium iodide (KI) at 0.05–0.1 mol% accelerates the reaction by generating a more reactive iodide intermediate via Finkelstein-type halogen exchange.
Table 1: Alkylation Conditions and Yields
Industrial-Scale Modifications
For bulk synthesis, continuous flow reactors replace batch processes to enhance efficiency:
-
Reagent Stoichiometry : A 1:1.2 molar ratio of 4-hydroxyacetophenone to 1-bromo-3-chloropropane minimizes unreacted starting material.
-
Workup Procedures : Crude product isolation via aqueous extraction (water:ethyl acetate, 1:3) followed by vacuum distillation achieves >98% purity.
Friedel-Crafts Acylation Pathways
Alternative routes employ Friedel-Crafts acylation to construct the ethanone moiety post-alkylation.
Acyl Chloride Intermediate Synthesis
4-(3-Chloropropoxy)benzene reacts with acetyl chloride in the presence of AlCl₃ to form the target compound:
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 2 min) in chlorobenzene reduces reaction time from hours to minutes while maintaining 36% yield. This method is energy-efficient but less scalable.
One-Pot Synthesis for Iloperidone Precursors
Recent patents describe integrated processes that avoid isolating this compound, streamlining iloperidone production.
Sequential Alkylation-Acylation
-
Alkylation Step : 4-Hydroxy-3-methoxyacetophenone reacts with 1-bromo-3-chloropropane in acetonitrile/K₂CO₃.
-
In Situ Acylation : Direct addition of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride without intermediate isolation.
-
Advantages : Eliminates purification steps, achieving 92.5% overall yield and >99.5% purity.
-
Solvent System : Acetonitrile:DMF (3:1) balances solubility and reaction kinetics.
Comparative Analysis of Methodologies
Table 2: Method Efficacy and Industrial Applicability
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation (K₂CO₃) | 85 | 98 | High | Moderate |
| Friedel-Crafts | 60 | 95 | Low | High |
| One-Pot Synthesis | 92.5 | 99.5 | High | High |
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Chloropropoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Corresponding substituted products with amines or thiols.
Scientific Research Applications
1-[4-(3-Chloropropoxy)phenyl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chloropropoxy)phenyl]ethanone involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation pathways .
Comparison with Similar Compounds
Key Observations :
Deuterated and Isotopic Variants
- 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 (CAS: 1071167-68-4): Deuterium substitution on the methoxy group enhances stability in mass spectrometry studies, making it valuable as an internal standard for quantifying Iloperidone impurities . Molecular weight: 245.68 g/mol (vs. 242.70 g/mol for non-deuterated form) .
Substituted Benzyloxy/Hydroxyacetophenones
- 1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone (CAS: 890091-98-2): Replaces the chloropropoxy chain with a 4-chlorobenzyloxy group.
- 1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethanone (CAS: 79558-02-4): Additional hydroxyl and propyl groups confer hydrogen-bonding capacity and steric bulk, affecting crystallization behavior (m.p. data unavailable) .
Halogenated and Fluorinated Analogues
- 1-[4-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone (CAS: 914637-09-5): Features trifluoromethyl and fluoro substituents, increasing electronegativity and metabolic resistance. Higher molecular weight (332.67 g/mol) and logP (4.7) suggest enhanced lipophilicity and blood-brain barrier penetration compared to the target compound .
Physicochemical Properties (Table 2)
| Property | 1-[4-(3-Chloropropoxy)phenyl]ethanone | 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethanone | 1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone |
|---|---|---|---|
| Molecular Weight | 242.70 | 303.16 | 304.75 |
| Halogen | Cl | Br | Cl (benzyl) |
| Key Functional Groups | Chloropropoxy, ketone | Bromopropoxy, methoxy, ketone | Chlorobenzyloxy, methoxy, ketone |
| Solubility | Low (organic solvents) | Low | Moderate (due to benzyl π-system) |
Q & A
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) may accelerate the reaction but complicate purification. Ethanol balances reactivity and ease of isolation .
- Temperature : Reflux (~80°C) ensures sufficient energy for substitution without side reactions (e.g., elimination).
Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| K₂CO₃, Ethanol, Reflux | 78 | 95 |
| NaH, DMF, RT | 65 | 88 |
Advanced: How can structural contradictions in crystallographic and spectroscopic data be resolved for this compound?
Methodological Answer:
Discrepancies between X-ray crystallography (e.g., bond lengths) and NMR/IR data (e.g., unexpected coupling patterns) arise from:
Q. Resolution Strategies :
DFT Calculations : Compare experimental NMR shifts with quantum-chemically predicted values (e.g., using Gaussian09 at B3LYP/6-311+G(d,p)) to identify dominant conformers .
Variable-Temperature NMR : Probe conformational equilibria by observing signal splitting at low temperatures.
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include:
- Mass Spectrometry (EI-MS) : Molecular ion [M]+ at m/z 242.70 (C₁₂H₁₅ClO₃) with fragments at m/z 183 (loss of ClCH₂CH₂O-) .
- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C-O-C stretch at ~1240 cm⁻¹ .
Advanced: How does the chloropropoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The 3-chloropropoxy group acts as a leaving group in SN2 reactions due to:
- Electrophilic Chlorine : Polarizes the C-Cl bond, enhancing susceptibility to nucleophiles (e.g., amines, thiols).
- Steric Effects : The propoxy chain’s flexibility reduces steric hindrance compared to bulkier substituents.
Case Study :
Reaction with piperidine in acetonitrile at 60°C yields 1-[4-(3-piperidinopropoxy)phenyl]ethanone (85% yield). Kinetic studies show pseudo-first-order behavior with k = 1.2 × 10⁻³ s⁻¹ .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- Toxicity : Limited acute toxicity data; treat as a potential irritant (gloves, goggles required).
- Storage : Inert atmosphere (N₂), protected from light, due to sensitivity to hydrolysis (Cl group) .
- Waste Disposal : Neutralize with dilute NaOH before incineration.
Advanced: What computational models predict the biological activity of this compound, and how do they align with experimental data?
Methodological Answer:
- Molecular Docking : Simulations (AutoDock Vina) suggest affinity for cyclooxygenase-2 (COX-2) (binding energy: -8.2 kcal/mol), consistent with anti-inflammatory activity observed in analogs .
- ADMET Predictions :
- Bioavailability : 76% (SwissADME).
- CYP3A4 Inhibition : Moderate risk (Pred-hERG).
Data Contradiction : Computational models overestimate metabolic stability compared to in vitro microsomal assays (t₁/₂ = 12 vs. 8 hours). Refinement with MD simulations improves accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
